molecular formula C66H83F3N18O15 B12120800 (D-His2)-triptorelin

(D-His2)-triptorelin

Cat. No.: B12120800
M. Wt: 1425.5 g/mol
InChI Key: KHNZXCLOURPVAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(D-His2)-triptorelin is a synthetic peptide analog of gonadotropin-releasing hormone (GnRH). It is used primarily in the treatment of hormone-sensitive cancers such as prostate cancer and breast cancer, as well as in assisted reproduction and other medical conditions that benefit from the suppression of gonadotropin secretion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (D-His2)-triptorelin involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process typically starts with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added step-by-step in a specific sequence to build the peptide chain. The reaction conditions often involve the use of coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of peptide bonds.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using automated peptide synthesizers that can handle large quantities of reagents and resins. The process is optimized for efficiency and yield, ensuring that the final product meets the required purity standards. Purification is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(D-His2)-triptorelin can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

    Reduction: Reduction reactions can reverse oxidation, restoring the original methionine residue.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.

    Reduction: Reducing agents like dithiothreitol (DTT) are used to reverse oxidation.

    Substitution: Amino acid derivatives and coupling reagents like HBTU are used in substitution reactions.

Major Products Formed

    Oxidation: Methionine sulfoxide

    Reduction: Restored methionine residue

    Substitution: Various peptide analogs with modified amino acid sequences

Scientific Research Applications

(D-His2)-triptorelin has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in regulating hormone secretion and its effects on reproductive biology.

    Medicine: Widely used in the treatment of hormone-sensitive cancers, endometriosis, and as part of assisted reproductive technologies.

    Industry: Employed in the development of new peptide-based therapeutics and diagnostic tools.

Mechanism of Action

(D-His2)-triptorelin exerts its effects by binding to the gonadotropin-releasing hormone receptor (GnRHR) on the surface of pituitary cells. This binding initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). with continuous administration, it leads to the downregulation of GnRHR, resulting in decreased secretion of LH and FSH. This suppression of gonadotropins ultimately reduces the production of sex hormones like testosterone and estrogen, which is beneficial in treating hormone-sensitive conditions.

Comparison with Similar Compounds

Similar Compounds

    Leuprolide: Another GnRH analog used in similar medical applications.

    Goserelin: A synthetic decapeptide analog of GnRH with similar uses.

    Buserelin: A potent GnRH agonist used in the treatment of hormone-sensitive cancers.

Uniqueness

(D-His2)-triptorelin is unique due to its specific amino acid sequence, which includes a D-isomer of histidine at the second position. This modification enhances its stability and potency compared to other GnRH analogs. Additionally, its specific binding affinity and receptor downregulation profile make it a valuable therapeutic agent in various medical conditions.

Properties

IUPAC Name

N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H82N18O13.C2HF3O2/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44;3-2(4,5)1(6)7/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNZXCLOURPVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H83F3N18O15
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1425.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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